An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C4,d4
An In-depth Technical Guide to Sodium 3-methyl-2-oxobutanoate-13C4,d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Sodium 3-methyl-2-oxobutanoate-13C4,d4, an isotopically labeled endogenous metabolite. This document details its chemical and physical properties, its central role in key metabolic pathways, and its applications in scientific research, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic flux analysis.
Compound Profile
Sodium 3-methyl-2-oxobutanoate-13C4,d4, also known as α-Ketoisovaleric acid sodium salt-13C4,d4, is the labeled form of Sodium 3-methyl-2-oxobutanoate (B1236294). The incorporation of four Carbon-13 isotopes and four deuterium (B1214612) atoms makes it a valuable tracer for metabolic studies and a standard for mass spectrometry applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for both the labeled compound and its unlabeled counterpart.
| Property | Value | Source |
| Molecular Formula | C¹³C₄H₃D₄NaO₃ | [1] |
| Molecular Weight | 146.09 g/mol | [1] |
| CAS Number | 1185115-88-1 | [1] |
| Purity | ≥98.0% | [1] |
| Appearance | White to off-white solid | [2] |
| Isotopic Enrichment | ≥99.0% | [2] |
| Storage Conditions | -20°C, protect from light | [2] |
| Solubility in Solvent | -80°C for 6 months; -20°C for 1 month (protect from light) | [2][3] |
Table 1: Quantitative Data for Sodium 3-methyl-2-oxobutanoate-13C4,d4
| Property | Value | Source |
| Molecular Formula | C₅H₇NaO₃ | |
| Molecular Weight | 138.10 g/mol | |
| CAS Number | 3715-29-5 | |
| Melting Point | 220-230 °C (decomposes) | |
| Water Solubility | 100 mg/mL, clear, colorless | |
| Appearance | White or slightly yellow to beige crystalline powder |
Table 2: Quantitative Data for Unlabeled Sodium 3-methyl-2-oxobutanoate
Metabolic Significance
Sodium 3-methyl-2-oxobutanoate (α-ketoisovalerate) is a key intermediate in the biosynthesis of branched-chain amino acids (BCAAs) and pantothenate (Vitamin B5).
Valine and Leucine (B10760876) Biosynthesis
α-ketoisovalerate serves as a direct precursor to the amino acid valine and is a crucial intermediate in the multi-step synthesis of leucine. These pathways are essential in microorganisms and plants.
Pantothenate (Vitamin B5) Biosynthesis
In many bacteria, α-ketoisovalerate is a substrate for the synthesis of pantoate, which is subsequently converted to pantothenate, the precursor of Coenzyme A.[4][5]
Experimental Applications and Protocols
The isotopic labels in Sodium 3-methyl-2-oxobutanoate-13C4,d4 make it a powerful tool for tracing metabolic pathways and for structural biology studies.
Isotope Labeling for NMR Spectroscopy
This compound is frequently used for the selective isotope labeling of methyl groups in valine and leucine residues in proteins for NMR studies, particularly for large proteins where spectral overlap is a significant issue.
This protocol is adapted from established methods for selective labeling of methyl groups in perdeuterated proteins.[1][6]
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Prepare Minimal Medium: Prepare a D₂O-based minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source and deuterated glucose ([²H,¹²C]glucose) as the primary carbon source.
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Cell Culture Inoculation: Inoculate the medium with a starter culture of E. coli (typically BL21(DE3) strain) expressing the protein of interest.
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Growth: Grow the cells at 37°C with shaking until the OD₆₀₀ reaches approximately 0.6-0.8.
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Precursor Addition: Approximately one hour before inducing protein expression, add Sodium 3-methyl-2-oxobutanoate-13C4,d4 to a final concentration of 100-120 mg/L.[6]
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Induction: Induce protein expression with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
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Harvest and Purification: After a suitable expression period (typically 4-6 hours), harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
13C-Metabolic Flux Analysis (13C-MFA)
Sodium 3-methyl-2-oxobutanoate-13C4,d4 can be used as a tracer in 13C-MFA experiments to quantify the metabolic fluxes through the BCAA and related pathways.
This workflow outlines the key steps in a typical 13C-MFA experiment.[7][8]
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Experimental Design: Define the biological question and design the labeling experiment, including the choice of labeled substrate(s) and sampling time points.
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Isotope Labeling Experiment: Culture cells in a defined medium containing Sodium 3-methyl-2-oxobutanoate-13C4,d4 as a tracer.
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Metabolite Quenching and Extraction: Rapidly quench metabolic activity and extract intracellular metabolites.
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Analytical Measurement: Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, organic acids) using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Flux Estimation: Use specialized software to fit the measured labeling data to a metabolic model and estimate the intracellular fluxes.
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Statistical Analysis: Perform goodness-of-fit tests and calculate confidence intervals for the estimated fluxes.
Safety and Handling
Standard laboratory safety precautions should be observed when handling this compound. It is intended for research use only. A Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.
Conclusion
Sodium 3-methyl-2-oxobutanoate-13C4,d4 is a versatile and powerful tool for researchers in the fields of molecular biology, biochemistry, and drug development. Its utility in elucidating metabolic pathways and aiding in the structural determination of large proteins by NMR makes it an invaluable resource for advancing our understanding of complex biological systems.
References
- 1. ckisotopes.com [ckisotopes.com]
- 2. Sodium 3-methyl-2-oxobutyrate | C5H7NaO3 | CID 2724059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucine Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. itqb.unl.pt [itqb.unl.pt]
- 7. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
